molecular formula C12H7ClF2O B6381069 2-Chloro-4-(2,3-difluorophenyl)phenol, 95% CAS No. 1261982-73-3

2-Chloro-4-(2,3-difluorophenyl)phenol, 95%

Cat. No. B6381069
CAS RN: 1261982-73-3
M. Wt: 240.63 g/mol
InChI Key: WGAVFNUNKGCNEB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Chloro-4-(2,3-difluorophenyl)phenol, 95% (2C4DFP) is an aromatic compound with a wide range of applications in the fields of organic synthesis, medicinal chemistry, and materials science. It is a white powder with a melting point of 155-157°C. 2C4DFP is a versatile and cost-effective reagent that is used in a variety of reactions, including the synthesis of dyes, polymers, and pharmaceuticals. It has been used in the synthesis of a number of important compounds, including the antifungal drug fluconazole and the antimalarial drug artemisinin. In addition, 2C4DFP has been used in the synthesis of polymers for a variety of applications, including drug delivery and fuel cells.

Scientific Research Applications

2-Chloro-4-(2,3-difluorophenyl)phenol, 95% has been used in a number of scientific research applications, including the synthesis of polymers, pharmaceuticals, and dyes. It has been used in the synthesis of polymers for a variety of applications, including drug delivery and fuel cells. In addition, it has been used in the synthesis of a number of important compounds, including the antifungal drug fluconazole and the antimalarial drug artemisinin.

Mechanism of Action

2-Chloro-4-(2,3-difluorophenyl)phenol, 95% is an aromatic compound that undergoes electrophilic aromatic substitution reactions. The Friedel-Crafts acylation reaction is an example of an electrophilic aromatic substitution reaction, in which the 2,3-difluorobenzoyl chloride reacts with the 4-chlorophenol to form the 2-Chloro-4-(2,3-difluorophenyl)phenol, 95% product.
Biochemical and Physiological Effects
2-Chloro-4-(2,3-difluorophenyl)phenol, 95% has no known biochemical or physiological effects, as it is not intended for use in humans or animals.

Advantages and Limitations for Lab Experiments

2-Chloro-4-(2,3-difluorophenyl)phenol, 95% is a versatile and cost-effective reagent that is used in a variety of reactions, including the synthesis of dyes, polymers, and pharmaceuticals. It has a high yield and is relatively easy to synthesize, making it a useful reagent for laboratory experiments. The main limitation of 2-Chloro-4-(2,3-difluorophenyl)phenol, 95% is its low solubility in water, which can make it difficult to use in aqueous solutions.

Future Directions

Some potential future directions for the use of 2-Chloro-4-(2,3-difluorophenyl)phenol, 95% include:
1. Synthesis of new polymers for use in drug delivery systems and fuel cells.
2. Synthesis of new pharmaceuticals and other compounds for medical applications.
3. Development of new catalysts and reagents for organic synthesis.
4. Investigation of new reaction pathways for the synthesis of 2-Chloro-4-(2,3-difluorophenyl)phenol, 95% and related compounds.
5. Development of new methods for the purification and characterization of 2-Chloro-4-(2,3-difluorophenyl)phenol, 95%.
6. Investigation of the properties and applications of 2-Chloro-4-(2,3-difluorophenyl)phenol, 95% in materials science.
7. Exploration of the potential use of 2-Chloro-4-(2,3-difluorophenyl)phenol, 95% in photochemistry and photobiology.
8. Investigation of the potential use of 2-Chloro-4-(2,3-difluorophenyl)phenol, 95% in the synthesis of optoelectronic materials.
9. Development of new methods for the detection and quantification of 2-Chloro-4-(2,3-difluorophenyl)phenol, 95%.
10. Investigation of the potential use of 2-Chloro-4-(2,3-difluorophenyl)phenol, 95% in the synthesis of nanomaterials.

Synthesis Methods

2-Chloro-4-(2,3-difluorophenyl)phenol, 95% can be synthesized in a variety of ways, but the most common method is the Friedel-Crafts acylation of 4-chlorophenol with 2,3-difluorobenzoyl chloride. The reaction is carried out in a solvent such as dichloromethane or acetonitrile, at a temperature of 40-50°C. The reaction is typically complete in 4-6 hours, and the product is purified by recrystallization. The yield of the reaction is typically >95%.

properties

IUPAC Name

2-chloro-4-(2,3-difluorophenyl)phenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7ClF2O/c13-9-6-7(4-5-11(9)16)8-2-1-3-10(14)12(8)15/h1-6,16H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGAVFNUNKGCNEB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)F)F)C2=CC(=C(C=C2)O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7ClF2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20685934
Record name 3-Chloro-2',3'-difluoro[1,1'-biphenyl]-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20685934
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-4-(2,3-difluorophenyl)phenol

CAS RN

1261982-73-3
Record name 3-Chloro-2',3'-difluoro[1,1'-biphenyl]-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20685934
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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